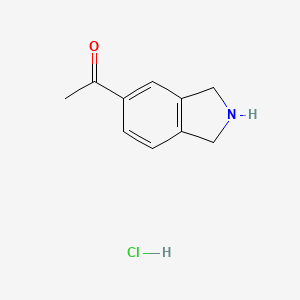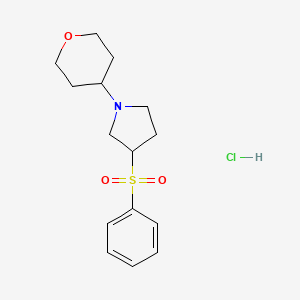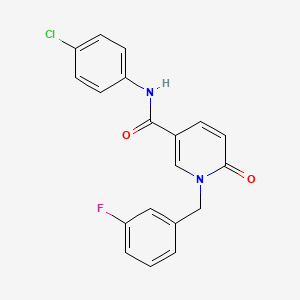
N-(3-methoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide, also known as MP-10, is a piperazine derivative that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for drug development. In
科学的研究の応用
PET Dopamine D3 Receptor Radioligands
Compounds related to N-(3-methoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide have been synthesized for use as potential PET radioligands for imaging of dopamine D3 receptors. These tracers were prepared using a simplified purification procedure, yielding high specific activity, and could be useful in studying the dopamine system in various neurological conditions (Gao, Wang, Hutchins, & Zheng, 2008).
Analgesic and Anti-inflammatory Agents
Novel derivatives of the compound have shown potential as anti-inflammatory and analgesic agents. Studies have indicated that these derivatives can act as cyclooxygenase inhibitors and demonstrate significant analgesic and anti-inflammatory activities. This suggests their potential use in treating pain and inflammation-related conditions (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Chemical Modification and Analgesic Activity
Research has been conducted on the chemical modification of similar compounds to improve pharmacological profiles, particularly in the context of analgesic activity. These modifications aim to enhance the efficacy of the compounds in alleviating chronic pain while reducing side effects (Nie et al., 2020).
PET Radiotracer for D3 Receptor Imaging
Further research in the field of PET imaging has led to the synthesis of FAUC346, a derivative of N-(3-methoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide, which has shown promise as a D3-selective ligand. This compound's potential as a radiotracer for D3 receptor imaging in neuropsychiatric disorders highlights its importance in brain imaging technologies (Kuhnast et al., 2006).
Selective Killing of Bacterial Persisters
A derivative of this compound, identified as C10, has been found to selectively kill bacterial persisters that tolerate antibiotic treatment without affecting normal antibiotic-sensitive cells. This discovery is significant in addressing the challenge of bacterial persistence in infections (Kim et al., 2011).
特性
IUPAC Name |
N-(3-methoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-17-24-21(16-22(25-17)31-19-8-4-3-5-9-19)27-11-13-28(14-12-27)23(29)26-18-7-6-10-20(15-18)30-2/h3-10,15-16H,11-14H2,1-2H3,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPFNSWCHBDXCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)NC4=CC(=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(Triazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2377487.png)
![5-(2-(4-methoxyphenyl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2377489.png)
![N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-4-methoxybenzenesulfonamide](/img/structure/B2377492.png)

![4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine hydrochloride](/img/structure/B2377494.png)

![7-Fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2377499.png)
![1-[2-(Difluoromethoxy)benzoyl]piperidine-3-carboxylic acid](/img/structure/B2377500.png)
![N-(4-bromo-2-fluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2377502.png)


![tert-Butyl 3-[(2-phenylethyl)amino]propanoate](/img/structure/B2377507.png)